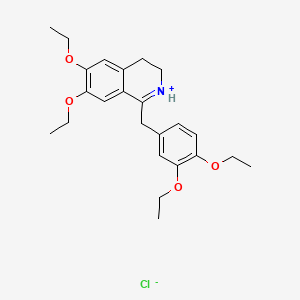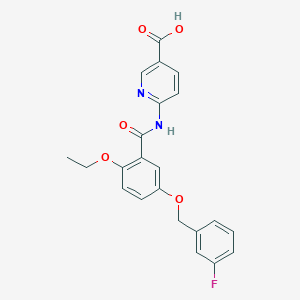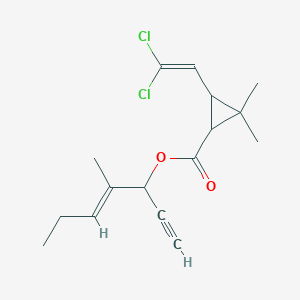
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride is a synthetic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
The synthesis of 6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of benzylamine derivatives with aldehydes under acidic conditions to form the isoquinoline ring.
Benzylation: The benzyl group is introduced at the 1-position through a nucleophilic substitution reaction using 3,4-diethoxybenzyl chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its tetrahydroisoquinoline form.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and hydroxy derivatives.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive alkaloids. It has shown promise in the development of drugs for neurological disorders and cardiovascular diseases.
Biological Research: Researchers use this compound to study the mechanisms of action of isoquinoline derivatives and their interactions with biological targets.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on various physiological processes, including smooth muscle relaxation and enzyme inhibition.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle tissues. Additionally, it may interact with various receptors and ion channels, modulating their activity and contributing to its pharmacological effects.
Comparación Con Compuestos Similares
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
Papaverine: A naturally occurring alkaloid with similar smooth muscle relaxant properties.
Tetrahydropapaverine: A synthetic derivative of papaverine with enhanced pharmacological activity.
6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline: A structurally similar compound with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific ethoxy substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Número CAS |
911-60-4 |
|---|---|
Fórmula molecular |
C24H32ClNO4 |
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16H,5-8,11-13H2,1-4H3;1H |
Clave InChI |
STBFLOYKRMKBRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)


![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)


![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)




